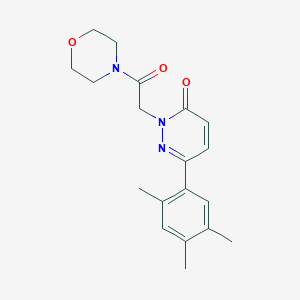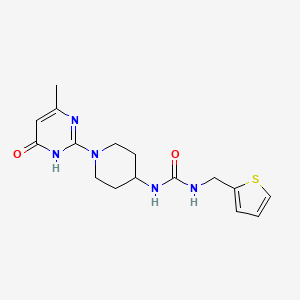
1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that feature a dihydropyrimidinone core, which is often synthesized through reactions involving urea or thiourea with aldehydes and β-ketoesters, resembling the Biginelli reaction. These compounds are of significant interest due to their diverse pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of similar dihydropyrimidinone derivatives can involve a one-pot Biginelli reaction, which is an efficient method for producing such compounds. This reaction typically involves the condensation of urea, aldehydes, and β-ketoesters under acidic or basic conditions. For example, a series of 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives has been synthesized through a yttrium(III) acetate hydrate-catalyzed one-pot three-component condensation, offering improved yield and shorter reaction times compared to classical approaches (Aridoss & Jeong, 2010).
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives and their analogs can be characterized using various spectroscopic techniques such as FT-IR, NMR (1H, 13C), and sometimes single-crystal X-ray crystallography. These methods provide detailed information on the chemical environment of atoms within the molecule, conformational stability, and molecular interactions. For instance, the structure of a new pyrido[2,3-d]pyrimidine compound was determined by mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, highlighting the importance of these analytical techniques in confirming the synthesized structures (Sun et al., 2022).
Chemical Reactions and Properties
Dihydropyrimidinone derivatives engage in various chemical reactions, reflecting their rich chemistry. They can undergo modifications such as alkylation, acylation, and Mannich reactions to introduce different functional groups, significantly altering their chemical properties and biological activities. For example, O-Mannich bases of dihydropyrimidin-2(1H)-ones have been synthesized and shown to have potent biological activities, demonstrating the versatility of these compounds in chemical synthesis and modification (Venkateshwarlu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thermal/Microwave Assisted Synthesis : The synthesis of tetrahydropyrimidines with potential as calcium channel blockers illustrates the utility of pyrimidinone derivatives. These compounds were synthesized through condensation reactions involving aromatic aldehydes, urea (or thiourea), and ethyl acetoacetate, showcasing a method for crafting compounds with specific physiological activities (Kumar et al., 2002).
One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties were synthesized using a one-pot Biginelli reaction. This method emphasizes the efficiency and yield of synthesizing pyrimidinone derivatives with potential biological activity (Bhat et al., 2018).
Pharmacological Applications
Acetylcholinesterase Inhibition : Flexible urea derivatives have been designed and evaluated for their acetylcholinesterase inhibitory activity. This research indicates the potential of such compounds in treating neurodegenerative diseases, such as Alzheimer's, by optimizing the spacer length and conformational flexibility of the molecules (Vidaluc et al., 1995).
Antitumor/Anticancer Activity : The synthesis of O-Mannich bases from dihydropyrimidinones has been investigated for their in vitro and in vivo antitumor and anticancer activities. This study demonstrates the therapeutic potential of pyrimidinone derivatives in cancer treatment, with specific compounds showing significant efficacy (Venkateshwarlu et al., 2014).
Chemical Reactions and Mechanisms
Reactions of Diaminomaleonitrile : Research into the reactions of urea derivatives with aldehydes or ketones has led to the discovery of new compounds and clarified previous misconceptions about product formation. These findings contribute to a deeper understanding of pyrimidinone chemistry and its potential applications (Booth et al., 2001).
Carbonic Anhydrase Inhibition : A series of dihydropyrimidinone (DHPM) derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase. This research highlights the utility of pyrimidinone derivatives in designing inhibitors for specific enzymes, which can have therapeutic implications (Çelik et al., 2014).
Propiedades
IUPAC Name |
1-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-9-14(22)20-15(18-11)21-6-4-12(5-7-21)19-16(23)17-10-13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H2,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGDVCCQWJARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)
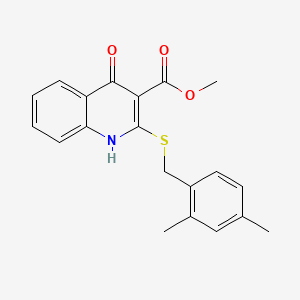
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
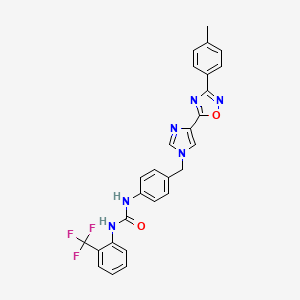
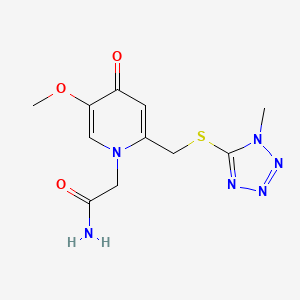
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)
